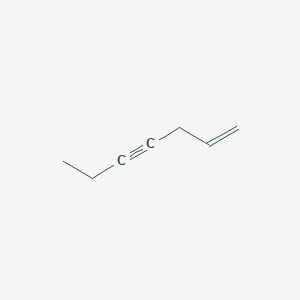

1-HEPTEN-4-YNE

Descripción general

Descripción

Hept-1-en-4-yne is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. Its molecular formula is C7H10, indicating the presence of seven carbon atoms and ten hydrogen atoms. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a versatile molecule in organic synthesis and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hept-1-en-4-yne can be synthesized through various organic chemistry techniques. One common method involves the reaction of a hexyl halide with sodium acetylide, producing hept-1-en-4-yne as a result. This reaction is an example of an alkyne synthesis, specifically an acetylide anion reaction .

Industrial Production Methods: In industrial settings, hept-1-en-4-yne is typically produced through the partial hydrogenation of hept-1-yne. This process involves the use of supported palladium and tungsten catalysts, which facilitate the selective hydrogenation of the alkyne to the desired product .

Análisis De Reacciones Químicas

Types of Reactions: Hept-1-en-4-yne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form alkenes or alkanes, depending on the reaction conditions.

Substitution: Hept-1-en-4-yne can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typically used.

Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds are often employed.

Major Products:

Oxidation: Aldehydes and ketones.

Reduction: Alkenes and alkanes.

Substitution: Halogenated derivatives and other substituted products

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Hepten-4-yne serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it an essential intermediate in the development of more complex molecules.

Key Reactions:

- Hydrogenation: The compound can undergo catalytic hydrogenation to form alkenes or alkanes, which are pivotal in synthesizing pharmaceuticals and other organic compounds.

- Substitution Reactions: It can react with halogenating agents to produce halogenated derivatives, broadening its utility in synthetic pathways.

- Addition Reactions: The presence of both double and triple bonds allows for selective addition reactions, facilitating the synthesis of various functionalized products.

Medicinal Chemistry

Research into this compound has revealed potential therapeutic applications, particularly in drug development. Its structural characteristics make it a candidate for the synthesis of bioactive compounds.

Case Studies:

- Antifungal Agents: this compound is involved in the synthesis of antifungal agents like Terbinafine, which is effective against dermatophytes. The compound's reactivity allows it to form critical intermediates that enhance the efficacy of these drugs .

- Anti-Cancer Research: Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, assays have shown significant anti-proliferative effects on human fibroblasts.

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and materials due to its reactivity and ability to form diverse derivatives.

Applications:

- Polymer Production: The compound can be used as a monomer in polymerization processes, contributing to the development of new materials with desirable properties.

- Chemical Manufacturing: Its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals underscores its importance in chemical manufacturing processes.

Comparison with Related Compounds

The unique structure of this compound distinguishes it from similar compounds such as hept-1-yne and hept-4-en-1-yne. Below is a comparison table highlighting their differences:

| Compound | Structure Type | Key Applications |

|---|---|---|

| This compound | Alkyne with double bond | Organic synthesis, medicinal chemistry |

| Hept-1-yne | Alkyne | Limited applications in synthesis |

| Hept-4-en-1-yne | Alkene with alkyne | Used in specific polymer reactions |

Mecanismo De Acción

The mechanism of action of hept-1-en-4-yne involves its interaction with various molecular targets and pathways. For example, in catalytic hydrogenation reactions, the compound adsorbs onto the catalyst surface, where it undergoes hydrogenation to form the desired product. The presence of both double and triple bonds allows for selective reactions, making it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

Hept-1-yne: Similar in structure but lacks the double bond.

Hept-4-en-1-yne: Another isomer with a different position of the double bond.

Hept-3-en-5-yne: Features both double and triple bonds but in different positions.

Uniqueness: Hept-1-en-4-yne is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications .

Actividad Biológica

1-Hepten-4-yne, an organic compound with the molecular formula , is classified as an alkyne due to its carbon-carbon triple bond. Its unique structure, which includes both double and triple bonds, makes it a versatile molecule in organic synthesis and a subject of interest in biological research. This article explores the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

This compound exhibits notable chemical reactivity due to its functional groups. The presence of both double and triple bonds allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form carbonyl compounds.

- Reduction : Capable of being reduced to form alkenes or alkanes.

- Substitution : Engages in substitution reactions, potentially leading to halogenated derivatives.

These properties contribute to its utility in synthetic chemistry and biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can act as a biochemical probe by forming covalent bonds with enzymes, thus influencing metabolic pathways. The compound's unique structure facilitates significant interactions that are critical for understanding its biological effects.

Potential Therapeutic Applications

Research indicates that this compound may have applications in drug development due to its potential neuroprotective properties. A study on related compounds found that certain derivatives exhibited protective effects against corticosterone-induced damage in PC12 cells, which are commonly used as a model for neuronal function. This suggests that this compound or its derivatives could be explored for their antidepressant and neuroprotective activities .

Case Studies

Research Findings

Recent investigations into the biological activities of alkynes have highlighted their potential as therapeutic agents. For instance, the ability of this compound to interact with enzyme active sites may lead to the development of novel inhibitors for various metabolic diseases. The compound's interactions through non-covalent forces can also alter protein conformation and function, making it valuable for biochemical research .

Summary of Biological Activities

This compound's biological activities can be summarized as follows:

- Neuroprotective Properties : Potential for use in treating neurodegenerative conditions.

- Antimicrobial Effects : Possible applications in combating bacterial infections.

- Enzyme Interactions : Ability to act as an inhibitor or activator in metabolic pathways.

Propiedades

IUPAC Name |

hept-1-en-4-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAOTVQVMJKVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504744 | |

| Record name | Hept-1-en-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-78-3 | |

| Record name | 1-Hepten-4-yne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hept-1-en-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.